![molecular formula C10H9BrN2O B026258 6-(Bromometil)-2-metilquinazolin-4(3H)-ona CAS No. 112888-43-4](/img/structure/B26258.png)
6-(Bromometil)-2-metilquinazolin-4(3H)-ona
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one involves a strategic route based on literature precedents, incorporating steps such as cyclization, ammoniation, and bromination to achieve high yields. The optimized synthetic methodology has reported yields up to 64.8% (He Zheng-you, 2010).
Molecular Structure Analysis
A novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one was synthesized and its crystal structure analyzed, revealing crystallization in the triclinic system with P-1 space group. The crystal packing was stabilized by various interactions, including hydrogen bonds and π-stacking interactions, illustrating the compound's intricate molecular structure (O. Ouerghi et al., 2021).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including bromination and interaction with rhodium catalysts, leading to the formation of bromonium ylides. These reactions are pivotal in the synthesis of highly functionalized quinoline derivatives, demonstrating the compound's versatility in organic synthesis (Jun He et al., 2016).
Aplicaciones Científicas De Investigación
Intermediario de Raltitrexed
“6-(Bromometil)-2-metilquinazolin-4(3H)-ona” es conocido por ser un intermedio en la síntesis de Raltitrexed . Raltitrexed es un fármaco de quimioterapia utilizado en el tratamiento del cáncer, específicamente el cáncer colorrectal .
Química orgánica y biomolecular
Este compuesto podría utilizarse potencialmente en el campo de la química orgánica y biomolecular. Por ejemplo, podría estar involucrado en la bromación de moléculas orgánicas . La bromación es un tipo de reacción donde un átomo de bromo se incorpora a una molécula. Las moléculas orgánicas bromadas se utilizan a menudo como bloques de construcción en la síntesis de compuestos orgánicos más complejos .
Bromofuncionalización electroquímica
El compuesto podría utilizarse en la bromofuncionalización electroquímica de alquenos . Este proceso implica el uso de electricidad para inducir una reacción química que añade un átomo de bromo y un grupo funcional a un alqueno .
Síntesis de bromohidrinas
Las bromohidrinas son bloques de construcción muy útiles en química . “this compound” podría utilizarse potencialmente en la síntesis de bromohidrinas .
Reducción de residuos en reacciones químicas
El uso de “this compound” en estrategias electroquímicas podría reducir potencialmente los residuos en comparación con las estrategias químicas . Esta es una consideración importante en el desarrollo de procesos químicos sostenibles
Direcciones Futuras
Mecanismo De Acción
Target of Action
This compound is often used in laboratory settings for the synthesis of other substances
Mode of Action
As a brominated compound, it may participate in various chemical reactions, such as substitution or elimination, depending on the reaction conditions . .
Biochemical Pathways
Brominated compounds like this one can potentially interact with various biochemical pathways, depending on their specific targets
Pharmacokinetics
As a brominated compound, its bioavailability could be influenced by factors such as its lipophilicity, molecular size, and the presence of transporters .
Result of Action
As a brominated compound, it may induce various chemical reactions, leading to changes at the molecular and cellular levels . .
Action Environment
The action, efficacy, and stability of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one can be influenced by various environmental factors. These may include temperature, pH, the presence of other chemicals, and specific conditions within the biological system where it is applied . .
Propiedades
IUPAC Name |
6-(bromomethyl)-2-methyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6-12-9-3-2-7(5-11)4-8(9)10(14)13-6/h2-4H,5H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHALGNQKDVJLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CBr)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344789 | |
Record name | 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112888-43-4 | |
Record name | 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Bromomethyl)-2-methyl-4(1H)-quinazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the synthesis of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one significant in pharmaceutical research?
A1: The abstract highlights that 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one is a crucial intermediate in producing first-line drugs for colon and rectal cancer treatment []. By optimizing the synthesis of this compound, researchers aim to improve the production of these vital medications.
Q2: What synthetic strategy was employed to produce 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one in this research?
A2: The research employed a three-step synthetic route involving cycling, ammonation, and bromination reactions to produce 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one []. This method proved to be efficient, achieving a yield of 64.8% for the target compound [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.